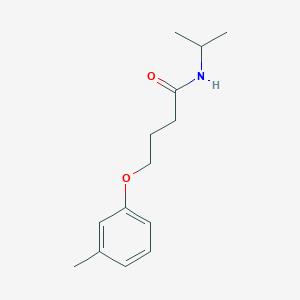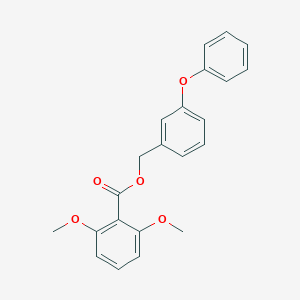
N-isopropyl-4-(3-methylphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-4-(3-methylphenoxy)butanamide, commonly known as ADB-PINACA, is a synthetic cannabinoid that belongs to the indazole family. Synthetic cannabinoids are chemical compounds that mimic the effects of natural cannabinoids found in the cannabis plant. ADB-PINACA is a potent agonist of the cannabinoid receptors, which are located in the brain and other parts of the body.
Wirkmechanismus
ADB-PINACA binds to the cannabinoid receptors CB1 and CB2, which are located in the brain and other parts of the body. This binding leads to the activation of various signaling pathways, resulting in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These neurotransmitters are responsible for the psychoactive effects of ADB-PINACA.
Biochemical and Physiological Effects:
ADB-PINACA has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine, which is associated with reward and pleasure. It has also been shown to reduce pain and inflammation, which makes it a potential candidate for the treatment of chronic pain and inflammatory diseases. Moreover, it has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ADB-PINACA has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on the brain and other parts of the body. Moreover, it is stable and easy to synthesize, which makes it a cost-effective option for researchers. However, ADB-PINACA has some limitations. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in cell-based assays. Moreover, its psychoactive effects may complicate the interpretation of results in behavioral studies.
Zukünftige Richtungen
There are several future directions for research on ADB-PINACA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of chronic pain and inflammatory diseases. Moreover, there is a need for further studies to investigate the safety and toxicity of ADB-PINACA, particularly at high concentrations. Finally, there is a need for the development of more selective agonists of the cannabinoid receptors, which may have fewer side effects than ADB-PINACA.
Conclusion:
In conclusion, ADB-PINACA is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Moreover, it has been investigated for its potential use in the treatment of various diseases such as multiple sclerosis, Parkinson's disease, and epilepsy. ADB-PINACA has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on ADB-PINACA, which may lead to the development of new treatments for various diseases.
Synthesemethoden
ADB-PINACA can be synthesized by reacting 4-(3-methylphenoxy)butanoyl chloride with N-isopropyl-1H-indazole-3-carboxamide in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain ADB-PINACA in its pure form.
Wissenschaftliche Forschungsanwendungen
ADB-PINACA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Moreover, it has been investigated for its potential use in the treatment of various diseases such as multiple sclerosis, Parkinson's disease, and epilepsy.
Eigenschaften
Produktname |
N-isopropyl-4-(3-methylphenoxy)butanamide |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
4-(3-methylphenoxy)-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-11(2)15-14(16)8-5-9-17-13-7-4-6-12(3)10-13/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
XTBPRXAGULSIKT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC(C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)

![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)

![4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B255423.png)
![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)
![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)
![5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B255428.png)
![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)

![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)